Dipyridin-3-yldiazene; 2,4,6-trinitrophenol
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Overview
Description
Dipyridin-3-yldiazene; 2,4,6-trinitrophenol is a chemical compound with the molecular formula C16H11N7O7 and a molecular weight of 413.30124 g/mol . It is known for its complex structure, which includes both diazene and trinitrophenol groups. This compound has various applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipyridin-3-yldiazene; 2,4,6-trinitrophenol typically involves the reaction of pyridine derivatives with diazene and trinitrophenol compounds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization or chromatography to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
Dipyridin-3-yldiazene; 2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Dipyridin-3-yldiazene; 2,4,6-trinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of dipyridin-3-yldiazene; 2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dipyridin-2-yldiazene: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
2,4,6-Trinitrotoluene: Shares the trinitrophenol group but has different overall structure and applications.
Azobenzene: Contains a diazene group but lacks the trinitrophenol component.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
7249-69-6 |
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Molecular Formula |
C16H11N7O7 |
Molecular Weight |
413.30 g/mol |
IUPAC Name |
dipyridin-3-yldiazene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H8N4.C6H3N3O7/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
InChI Key |
HXXQRONMOVJFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N=NC2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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